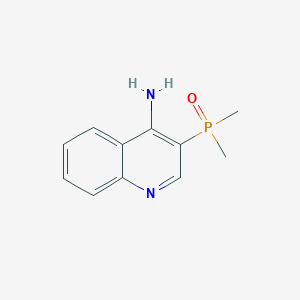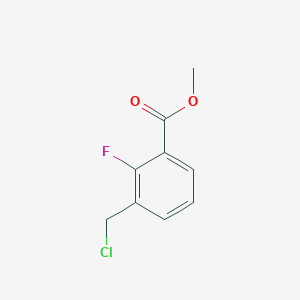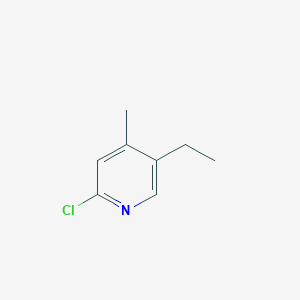
(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the use of a chiral catalyst to achieve the desired enantioselectivity. For instance, the reduction of 3,4-difluoroacetophenone using a chiral borane complex can yield the desired product with high enantiomeric excess.
Industrial Production Methods: Industrial production often employs enzymatic processes due to their high specificity and efficiency. Enzymes such as carbonyl reductases can be used to convert the ketone precursor to the desired alcohol with excellent enantioselectivity. The reaction is typically carried out in an aqueous medium at controlled temperatures to optimize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 3,4-Difluoroacetophenone
Reduction: 3,4-Difluorophenylethanol
Substitution: Various N-alkyl and N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs for cardiovascular diseases, particularly those targeting platelet aggregation.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of cardiovascular drugs, it acts as an intermediate in the synthesis of agents that inhibit platelet aggregation. These agents typically target the P2Y12 receptor on platelets, preventing the activation of the G protein-coupled receptor pathway that leads to platelet aggregation and thrombus formation .
Vergleich Mit ähnlichen Verbindungen
- ®-1-(3,4-Difluorophenyl)ethanamine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Comparison: ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C8H10ClF2NO |
|---|---|
Molekulargewicht |
209.62 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
SCCIVQTWQZNGMX-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




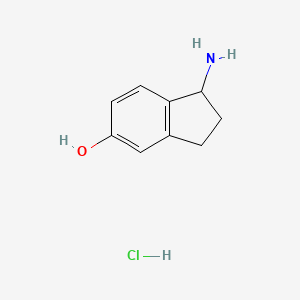
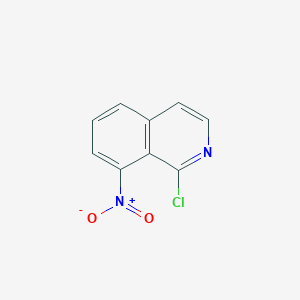
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
